molecular formula C8H12ClFN2O2S B13612053 N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamidehydrochloride

N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamidehydrochloride

Cat. No.: B13612053
M. Wt: 254.71 g/mol
InChI Key: SIVFWOUQASUNID-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamidehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamidehydrochloride typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamidehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can form Schiff bases when reacted with aldehydes or ketones.

    Oxidation and Reduction: The sulfonamide group can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like alkyl halides and conditions such as mild heating.

    Condensation Reactions: Often require aldehydes or ketones and may be catalyzed by acids or bases.

    Oxidation and Reduction: Can involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Yield substituted sulfonamides.

    Condensation Reactions: Produce Schiff bases.

    Oxidation and Reduction: Result in oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of new antibiotics or anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)-1-aziridineethanamine
  • N-(2-aminoethyl)acetamide

Uniqueness

N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamidehydrochloride is unique due to the presence of the fluorobenzene moiety, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.

Properties

Molecular Formula

C8H12ClFN2O2S

Molecular Weight

254.71 g/mol

IUPAC Name

N-(2-aminoethyl)-3-fluorobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C8H11FN2O2S.ClH/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10;/h1-3,6,11H,4-5,10H2;1H

InChI Key

SIVFWOUQASUNID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN)F.Cl

Origin of Product

United States

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